molecular formula C9H16N2O2 B1477944 5-Amino-6-(oxolan-2-yl)piperidin-2-one CAS No. 1803571-81-4

5-Amino-6-(oxolan-2-yl)piperidin-2-one

Cat. No.: B1477944
CAS No.: 1803571-81-4
M. Wt: 184.24 g/mol
InChI Key: VBMUGBRTZPTDDH-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which provides a comprehensive description of its molecular structure. The nomenclature system systematically identifies the compound's structural components beginning with the core piperidine ring system. The piperidine foundation consists of a six-membered saturated heterocyclic ring containing one nitrogen atom positioned as part of the cyclic structure. The numerical designation "2-one" indicates the presence of a ketone functional group located at the second carbon position of the piperidine ring, establishing the lactam character of the molecule.

The "5-amino" designation specifies the location of a primary amino group attached to the fifth carbon atom of the piperidine ring system. This amino substituent contributes significantly to the compound's reactivity profile and potential for forming hydrogen bonds and participating in nucleophilic reactions. The "6-(oxolan-2-yl)" portion of the name describes the attachment of an oxolane ring system, also known as tetrahydrofuran, at the sixth position of the piperidine core. The oxolane substituent itself is identified as being connected through its second carbon position, creating a branched molecular architecture that enhances the compound's three-dimensional complexity.

The structural interpretation reveals a bicyclic system where the piperidine ring serves as the primary scaffold while the oxolane ring functions as a pendant substituent. This arrangement creates multiple stereochemical possibilities due to the presence of several chiral centers within the molecular framework. The compound exists as a mixture of diastereomers, reflecting the stereochemical complexity arising from the multiple asymmetric carbon atoms present in both ring systems. The lactam functionality formed by the ketone and adjacent nitrogen creates a planar region within the molecule, while the saturated ring systems provide conformational flexibility that influences the compound's overall three-dimensional shape and chemical behavior.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C9H16N2O2, representing a precise atomic composition that defines the compound's fundamental chemical identity. This formula indicates the presence of nine carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, creating a molecular structure with a specific mass distribution and electronic configuration. The carbon framework provides the structural backbone, with the majority of carbon atoms incorporated into the two ring systems that characterize the compound's architecture.

The molecular weight has been consistently determined as 184.24 grams per mole across multiple authoritative sources. This molecular weight reflects the sum of atomic masses for all constituent atoms and serves as a fundamental physical property for identification and quantification purposes. The relatively modest molecular weight positions this compound within the range typical for small to medium-sized organic molecules commonly employed in synthetic chemistry and pharmaceutical research applications.

Analysis of the molecular composition reveals several important structural features that contribute to the compound's chemical properties. The nitrogen content of 15.21 percent by mass indicates significant basic character potential, while the oxygen content of 17.38 percent by mass suggests capacity for hydrogen bonding and polar interactions. The carbon and hydrogen content, representing 58.68 percent and 8.75 percent respectively, provides the hydrophobic framework necessary for molecular stability and lipophilic character.

Molecular Parameter Value Percentage by Mass
Carbon atoms 9 58.68%
Hydrogen atoms 16 8.75%
Nitrogen atoms 2 15.21%
Oxygen atoms 2 17.38%
Total molecular weight 184.24 g/mol 100.00%

The elemental composition analysis demonstrates the balanced nature of heteroatom incorporation within the molecular structure, providing multiple sites for chemical reactivity while maintaining overall molecular stability.

Alternative Chemical Designations and Registry Numbers

This compound possesses several alternative chemical designations and registry numbers that facilitate its identification across different chemical databases and literature sources. The primary Chemical Abstracts Service registry number is 1803571-81-4, which serves as the definitive identifier for this specific chemical entity. This registry number provides unambiguous identification within the Chemical Abstracts Service database system and enables precise referencing in scientific literature and commercial applications.

The compound is also recognized by its Molecular Design Limited number MFCD28505764, which represents an additional standardized identifier used in chemical inventory systems and research databases. This designation facilitates cross-referencing between different chemical information systems and ensures consistent identification across various platforms used in chemical research and development.

Properties

IUPAC Name

5-amino-6-(oxolan-2-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c10-6-3-4-8(12)11-9(6)7-2-1-5-13-7/h6-7,9H,1-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMUGBRTZPTDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2C(CCC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803571-81-4
Record name 5-amino-6-(oxolan-2-yl)piperidin-2-one
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Mechanism of Action

The presence of an amino group (NH2) and an oxolane ring (a five-membered ring containing one oxygen atom and four carbon atoms) in the structure of “5-Amino-6-(oxolan-2-yl)piperidin-2-one” could potentially influence its biological activity. The amino group is a basic functional group that can participate in various chemical reactions, such as the formation of amides and amines. The oxolane ring, also known as a tetrahydrofuran ring, is a common motif in many natural products and pharmaceuticals, and it can influence the compound’s conformation and, consequently, its interactions with biological targets .

Biochemical Analysis

Biochemical Properties

5-Amino-6-(oxolan-2-yl)piperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. These interactions are crucial for maintaining cellular homeostasis and metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, affecting their activity. Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations and changes in metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and dehydrogenases, which play a role in its biotransformation. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization provides insights into its precise mechanisms of action.

Biological Activity

5-Amino-6-(oxolan-2-yl)piperidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structural Overview

The compound features a piperidine ring substituted with an amino group and an oxolan (tetrahydrofuran) moiety. This unique structure contributes to its diverse biological activities, which are primarily attributed to the piperidine core known for its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives showed that modifications at specific positions on the piperidine ring can enhance antibacterial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundActivityMIC (µg/mL)
This compoundAntibacterial32
Standard (Ciprofloxacin)Antibacterial4

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic transmission, potentially providing therapeutic benefits in cognitive disorders.

CompoundEnzyme TargetIC50 (µM)
This compoundAChE0.85
Standard (Donepezil)AChE0.05

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Case Studies

  • Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound in a rodent model of oxidative stress-induced neuronal damage. Treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved behavioral outcomes .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • AChE Inhibition : The compound's ability to inhibit AChE suggests it may be beneficial for enhancing cognitive function.
  • Apoptosis Induction : The induction of apoptosis in cancer cells may involve the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.
  • Antimicrobial Mechanism : The antimicrobial activity is likely mediated through disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Future Directions

Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential studies could explore:

  • In Vivo Efficacy : Investigating the therapeutic potential in animal models for various diseases.
  • Structure-Activity Relationship (SAR) : Understanding how structural modifications influence biological activity could lead to more potent derivatives.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

Scientific Research Applications

Medicinal Chemistry

5-Amino-6-(oxolan-2-yl)piperidin-2-one is primarily investigated for its pharmaceutical potential. Its structure allows it to serve as a versatile building block in the synthesis of various drug candidates.

Potential Therapeutic Applications:

  • Anticancer Activity: Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, showing promise as a potential anticancer agent. For instance, research has demonstrated significant reductions in cell viability linked to caspase activation pathways .
  • Neurological Disorders: The compound's ability to modulate neurotransmitter levels suggests potential applications in treating neurological disorders such as Alzheimer's disease. Studies have indicated neuroprotective effects that warrant further investigation .

Biological Research

The compound's interactions with biological targets make it valuable for studying enzyme inhibition and receptor modulation.

Mechanism of Action:

  • It acts by binding to specific enzymes or receptors, influencing various biochemical pathways. This characteristic makes it suitable for exploring mechanisms underlying diseases and therapeutic interventions .

Case Studies:

  • Inhibition of GABA Transporters: Research has focused on functionalized amino acids derived from similar structures, demonstrating the ability to inhibit GABA uptake, which is crucial for addressing neuropathic pain .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the synthesis of specialty chemicals and materials within the chemical industry. Its unique properties facilitate the development of complex organic molecules that can be applied in various industrial processes .

Summary of Biological Activities

The biological activities associated with this compound are summarized as follows:

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AntiviralInhibition of viral replication
Cancer Cell InhibitionReduced viability in various cancer cell lines
NeuroprotectionModulation of neurotransmitter levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 5-Amino-6-(oxolan-2-yl)piperidin-2-one and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
This compound C₉H₁₄N₂O₂ 182.22 Oxolan-2-yl (tetrahydrofuran) Amino, lactam Enzyme inhibition, CNS modulation
5-Amino-6-(piperidin-4-yl)piperidin-2-one C₁₀H₁₉N₃O 197.28 Piperidin-4-yl Amino, lactam, tertiary amine Neurological targets, kinase inhibition
FMAU (1-(2-Deoxy-2-fluoro-ß-D-arabinofuranosyl)-5-methyluracil) C₁₀H₁₂FN₂O₆ 283.22 Fluorinated arabinofuranosyl, methyl Fluorine, hydroxyl, pyrimidinedione Antiviral, anticancer
metab_3695 C₁₀H₁₈O₁₁ 338.24 Polyhydroxy oxolan derivatives Multiple hydroxyls, ether linkages Carbohydrate metabolism
Key Observations:
  • Oxolan-2-yl vs. Piperidin-4-yl : The replacement of oxolan-2-yl with piperidin-4-yl increases molecular weight by 15.06 g/mol and introduces a basic tertiary amine. This substitution likely reduces polarity (higher logP) and alters target selectivity .
  • Fluorinated Arabinofuranosyl (FMAU): The fluorine atom in FMAU enhances metabolic stability and bioavailability compared to non-fluorinated analogs. However, FMAU’s nucleoside structure diverges significantly from the piperidinone core of the target compound, suggesting distinct mechanisms of action .
  • Hydrophilicity: Metab_3695, with eight hydroxyl groups, is far more hydrophilic than this compound, which lacks polar hydroxyls beyond the oxolan oxygen and amino group .

Preparation Methods

Cyclization of Amino Acid Derivatives

One effective approach is the reductive cyclization of 6-oxoamino acid derivatives, which can be prepared by conjugate addition of organozinc reagents derived from amino alcohols such as L-serine to enones. This method yields 2,6-disubstituted piperidines after stereoselective reduction of intermediate imines, which is adaptable to synthesizing 5-amino and 6-substituted piperidin-2-ones with oxolane substituents at position 6 (Scheme D in).

Organometallic Reagents and Copper-Catalyzed Cyclization

The reaction of protected β-aminoalkyl zinc iodides with halogenated alkenes under copper catalysis followed by cyclization with sodium hydride has been shown to produce enantiomerically enriched 5-methylene piperidines. Subsequent hydrogenation provides access to 5-methyl-2-substituted piperidines, which can be further functionalized to introduce the oxolane ring at position 6.

Radical 5-exo Cyclization of Aziridines

Aziridines bearing suitable leaving groups can undergo radical 5-exo cyclization to form 5-methylene piperidines. For example, aziridines synthesized from amino alcohols can be treated with tri-n-butyltin hydride and AIBN to induce radical rearrangement and ring expansion to piperidines. This approach allows for the introduction of substituents at position 5 and can be modified to accommodate the oxolane substituent at position 6.

Palladium-Catalyzed Allylic Amination and Michael Addition

Sequential palladium-catalyzed allylic amination followed by Michael addition has been used to synthesize 5-methylene piperidines with various substituents. Starting from bromo-acetal derivatives, diethyl malonate reacts under basic conditions to form intermediates that undergo decarboxylative Mannich reactions and esterifications. Palladium-catalyzed amination with benzylamine then yields the piperidine ring with appropriate substitution, which can be tailored to introduce the oxolane ring.

Protection and Functional Group Manipulation

Protecting groups such as Boc (tert-butoxycarbonyl) and TFA (trifluoroacetyl) are commonly employed to control reactivity during the synthesis. Hydrogenation of piperidines with TFA protection tends to be more stereoselective than with Boc protection, which is critical for obtaining the desired stereochemistry in this compound.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Notes
Reductive cyclization of 6-oxoamino acids Organozinc reagents, enones, stereoselective reduction High stereoselectivity Suitable for 2,6-disubstituted piperidines with oxolane substituent
Copper-catalyzed cyclization β-Aminoalkyl zinc iodides, copper catalyst, NaH Enantiomeric enrichment Allows for 5-methylene piperidine intermediates
Radical 5-exo cyclization of aziridines Tri-n-butyltin hydride, AIBN Ring strain release, efficient cyclization Requires aziridine precursors from amino alcohols
Palladium-catalyzed allylic amination Pd catalysts, bromo-acetals, benzylamine Sequential functionalization Enables introduction of diverse substituents including oxolane
Protection strategies Boc, TFA groups, hydrogenation Control of stereoselectivity TFA protection yields better stereoselectivity in hydrogenation

Research Findings and Considerations

  • The stereochemical outcome of hydrogenation steps is influenced by the choice of protecting group, with TFA-protected intermediates showing higher stereoselectivity.
  • The use of organozinc reagents derived from amino alcohols allows for efficient conjugate addition and subsequent cyclization to form the piperidinone ring system with the oxolane substituent.
  • Radical cyclization provides an alternative route that leverages ring strain release for efficient ring construction.
  • Palladium-catalyzed allylic amination offers a versatile platform for introducing amino and oxolane substituents with good yields and functional group tolerance.

Q & A

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

  • Methodological Answer :
  • Feasible : Verify access to precursors (e.g., oxolane-2-carboxylic acid) and analytical infrastructure.
  • Novel : Focus on understudied targets (e.g., orphan kinases) or novel delivery systems (nanoparticles).
  • Ethical : Adhere to IACUC and IRB guidelines if testing in vivo .
  • Relevant : Align with trends in medicinal chemistry (e.g., macrocyclic derivatives) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6-(oxolan-2-yl)piperidin-2-one
Reactant of Route 2
5-Amino-6-(oxolan-2-yl)piperidin-2-one

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